molecular formula C28H49N5O12S B11826335 TCO-PEG2-Sulfo-NHS ester

TCO-PEG2-Sulfo-NHS ester

Cat. No.: B11826335
M. Wt: 679.8 g/mol
InChI Key: YNSGTSDZEFXCER-ODZAUARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG2-Sulfo-NHS ester: is a compound that combines a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a sulfo-N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in bio-conjugation and click chemistry applications. The sulfo-NHS ester group allows for efficient conjugation to primary amines, while the TCO moiety enables bio-orthogonal reactions with tetrazine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-Sulfo-NHS ester typically involves the following steps:

    PEGylation: The PEG spacer is introduced to enhance water solubility and reduce steric hindrance.

    TCO Introduction: The TCO moiety is attached to one end of the PEG chain.

    Sulfo-NHS Ester Formation: The sulfo-NHS ester group is introduced to the other end of the PEG chain.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfo-NHS ester group reacts with primary amines to form stable amide bonds.

    Click Chemistry Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.

Common Reagents and Conditions:

    Primary Amines: Used for conjugation with the sulfo-NHS ester group.

    Tetrazine Derivatives: Used for bio-orthogonal reactions with the TCO moiety.

    Solvents: Aqueous buffers and organic solvents like DMSO are commonly used.

Major Products:

Scientific Research Applications

Chemistry:

    Bio-Conjugation: TCO-PEG2-Sulfo-NHS ester is used to label proteins, antibodies, and other biomolecules.

    Click Chemistry: Facilitates the rapid and specific conjugation of biomolecules.

Biology:

    Cell Imaging: Used in fluorescent labeling for cell imaging studies.

    Protein-Protein Interaction Studies: Helps in studying interactions between proteins.

Medicine:

    Drug Delivery: Used in the development of targeted drug delivery systems.

    Therapeutics: Plays a role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Industry:

Mechanism of Action

Mechanism:

    Sulfo-NHS Ester: Reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.

    TCO Moiety: Undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, facilitating bio-orthogonal conjugation.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    TCO-PEG2-TCO: Contains two TCO moieties for dual conjugation.

    TCO-NHS Ester: Lacks the PEG spacer, leading to reduced solubility.

    TCO-PEG6-Amine: Contains an amine group instead of a sulfo-NHS ester.

Uniqueness:

Properties

Molecular Formula

C28H49N5O12S

Molecular Weight

679.8 g/mol

IUPAC Name

1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea

InChI

InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-;

InChI Key

YNSGTSDZEFXCER-ODZAUARKSA-N

Isomeric SMILES

CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O

Canonical SMILES

CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O

Origin of Product

United States

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